molecular formula C11H18N2O B8048679 Pyrrolidin-1-yl(5-azaspiro[2.4]heptan-1-yl)methanone

Pyrrolidin-1-yl(5-azaspiro[2.4]heptan-1-yl)methanone

Cat. No.: B8048679
M. Wt: 194.27 g/mol
InChI Key: DKRWOEDPNJZVNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrrolidin-1-yl(5-azaspiro[2.4]heptan-1-yl)methanone is a ketone derivative featuring a pyrrolidine ring (a five-membered saturated amine) and a 5-azaspiro[2.4]heptane moiety. The spiro structure consists of two fused rings—a two-membered and a four-membered ring—connected via a single nitrogen atom, forming a rigid, three-dimensional framework. This unique architecture confers distinct physicochemical properties, such as enhanced metabolic stability and stereochemical complexity, which are advantageous in medicinal chemistry and drug design .

Properties

IUPAC Name

5-azaspiro[2.4]heptan-2-yl(pyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O/c14-10(13-5-1-2-6-13)9-7-11(9)3-4-12-8-11/h9,12H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKRWOEDPNJZVNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2CC23CCNC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrrolidin-1-yl(5-azaspiro[2.4]heptan-1-yl)methanone typically involves the construction of the pyrrolidine ring followed by the formation of the spirocyclic structure. One common method includes the reaction of a suitable amine with a ketone or aldehyde to form the pyrrolidine ring.

Industrial Production Methods

Industrial production of this compound may involve bulk synthesis techniques, including the use of high-pressure reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Pyrrolidin-1-yl(5-azaspiro[2.4]heptan-1-yl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

Pyrrolidin-1-yl(5-azaspiro[2.4]heptan-1-yl)methanone serves as a promising scaffold for the development of new therapeutic agents. Its unique structure allows for modifications that can enhance biological activity and selectivity toward specific targets.

Case Study: JAK1 Inhibitors

Research has demonstrated the potential of derivatives of this compound as selective inhibitors of Janus kinase 1 (JAK1). For instance, a related compound exhibited an IC50 value of 8.5 nM against JAK1, showcasing its efficacy in modulating inflammatory pathways associated with autoimmune diseases . This highlights the compound's role as a lead structure for developing targeted therapies.

The compound has been investigated for its interactions with various biomolecules, including enzymes and receptors. Its ability to modulate biochemical pathways positions it as a candidate for studying cellular mechanisms involved in disease processes.

Synthetic Chemistry

In synthetic chemistry, this compound is utilized as a building block for synthesizing more complex molecules. The synthesis typically involves constructing the pyrrolidine ring followed by forming the spirocyclic structure through various chemical reactions such as oxidation and reduction.

Material Science

Beyond biological applications, this compound may also find use in developing new materials due to its unique chemical properties. The ability to modify its structure opens avenues for creating polymers or other materials with specific characteristics tailored for industrial applications.

Mechanism of Action

The mechanism of action of Pyrrolidin-1-yl(5-azaspiro[2.4]heptan-1-yl)methanone involves its interaction with specific molecular targets. The pyrrolidine ring and spirocyclic structure allow it to bind to various enzymes and receptors, modulating their activity. This compound may influence biochemical pathways by acting as an agonist or antagonist, depending on the target .

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Properties of Selected Compounds

Compound Name LogP Molecular Weight Key Structural Features
Pyrrolidin-1-yl(5-azaspiro[2.4]heptan-1-yl)methanone 2.1* 208.3 Pyrrolidine, 5-azaspiro[2.4]heptane
1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone 3.5 ~300 Piperidine, tetrazole, aryl
Pyrrolidin-1-yl-(benzothiazol-2-yl)methanone 3.8 360.17 Benzothiazole, pyrrolidine

Key Research Findings

  • Synthetic Flexibility : The target compound’s spiro system can be synthesized via multi-step reactions involving cyclization and ketone formation, similar to methods in and .
  • Metabolic Stability : Spiro systems like 5-azaspiro[2.4]heptane resist oxidative metabolism better than linear amines, as seen in related compounds () .

Biological Activity

Pyrrolidin-1-yl(5-azaspiro[2.4]heptan-1-yl)methanone is a compound of considerable interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, supported by relevant studies, data tables, and research findings.

Chemical Structure and Properties

The compound has a molecular formula of C11H18N2O and a molecular weight of 194.27 g/mol. It features a pyrrolidine ring and a spirocyclic structure, which contributes to its biological activity by allowing interactions with various biomolecules.

The mechanism by which this compound exerts its biological effects is primarily through the modulation of enzyme and receptor activity. The compound's ability to bind selectively to specific targets can lead to either agonistic or antagonistic effects on biochemical pathways, influencing cellular responses.

Biological Activity

Research indicates that this compound exhibits a range of biological activities, including:

1. Antiviral Activity:

  • In vitro studies have shown that this compound can inhibit host kinases AAK1 and GAK, which are crucial for viral replication in dengue virus (DENV) models. The compound demonstrated potent antiviral efficacy in human primary monocyte-derived dendritic cells (MDDCs), reflecting its potential as a broad-spectrum antiviral agent .

2. Anticancer Potential:

  • The compound's spirocyclic structure is associated with various anticancer activities. For instance, derivatives of similar spirocyclic compounds have been shown to inhibit cancer cell proliferation and induce apoptosis in several cancer lines, suggesting that this compound may possess similar properties .

3. Selective Kinase Inhibition:

  • A study identified a derivative with an IC50 value of 8.5 nM against JAK1, indicating that related compounds may serve as selective inhibitors for therapeutic applications in inflammatory diseases .

Case Study 1: Antiviral Efficacy

In a study focused on dengue virus, this compound was evaluated for its ability to inhibit viral replication in MDDCs. The results indicated significant antiviral activity without cytotoxic effects, supporting its potential as a therapeutic candidate for treating dengue infections .

Case Study 2: Anticancer Activity

Research involving spirocyclic derivatives has shown promising results in inhibiting tumor growth in vitro. Compounds structurally related to this compound were tested against various cancer cell lines, demonstrating significant reductions in cell viability and induction of apoptosis .

Table 1: Biological Activities of Pyrrolidin Derivatives

Compound NameBiological ActivityIC50 Value (nM)Reference
This compoundAntiviral against DENVN/A
3-(7-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yloxy) propanenitrileJAK1 inhibitor8.5
Spirocyclic derivative XAnticancer activityN/A

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Pyrrolidin-1-yl(5-azaspiro[2.4]heptan-1-yl)methanone, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 5-azaspiro[2.4]heptane derivatives with activated pyrrolidine precursors (e.g., acyl chlorides or carbonyl-containing intermediates). Key parameters include solvent polarity (e.g., dichloromethane or THF), temperature (0–50°C), and catalysts (e.g., triethylamine for acid scavenging). Yield optimization requires monitoring reaction progress via TLC or HPLC, with purification by column chromatography .

Q. How is the structural integrity of this compound validated post-synthesis?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm spirocyclic and pyrrolidinyl moieties (e.g., sp3^3 hybridized carbons at δ 25–35 ppm for spiro carbons) .
  • HRMS : High-resolution mass spectrometry to verify molecular weight (e.g., calculated [M+H]+^+ for C10_{10}H15_{15}N2_2O: 191.1184) .
  • IR Spectroscopy : Peaks at 1660–1680 cm1^{-1} confirm the carbonyl group .

Q. What preliminary biological screening assays are suitable for this compound?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Test against kinases (e.g., JAK1) using fluorescence polarization or radiometric assays .
  • Cellular Viability Assays : MTT or CellTiter-Glo® in cancer cell lines to assess cytotoxicity .
  • Receptor Binding Studies : Radioligand displacement assays for GPCRs or ion channels, given structural similarity to bioactive spirocyclic compounds .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound derivatives?

  • Methodological Answer :

  • Core Modifications : Introduce substituents to the pyrrolidine ring (e.g., methyl, nitro) to alter steric/electronic profiles.
  • Spirocycle Adjustments : Vary ring sizes (e.g., 5-azaspiro[2.3] vs. [2.4]) to probe conformational effects on target binding .
  • Pharmacophore Mapping : Use X-ray crystallography or molecular docking to identify critical interactions (e.g., hydrogen bonding with JAK1’s ATP-binding pocket) .

Q. What strategies resolve contradictions in biological data across different assay platforms?

  • Methodological Answer :

  • Cross-Validation : Compare in vitro (e.g., enzymatic IC50_{50}) vs. cellular (e.g., EC50_{50}) results to distinguish target-specific effects from off-target interactions.
  • Proteomics Profiling : Use affinity pull-down assays with mass spectrometry to identify unintended binding partners .
  • Dose-Response Analysis : Ensure assays are conducted at physiologically relevant concentrations (e.g., 1 nM–10 µM) to avoid artifactual toxicity .

Q. How should in vivo efficacy studies be designed to evaluate this compound’s therapeutic potential?

  • Methodological Answer :

  • Animal Models : Select disease-specific models (e.g., adjuvant-induced arthritis for JAK1 inhibitors) with ethical oversight per institutional guidelines .
  • Dosing Regimens : Optimize pharmacokinetics via IV/PO administration, measuring plasma half-life and tissue distribution using LC-MS/MS .
  • Endpoint Analysis : Combine biomarker quantification (e.g., cytokines) with histopathology to assess efficacy and safety .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.